rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans
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Overview
Description
rac-Ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans: is a chemical compound characterized by its cyclopropane ring structure and the presence of a chlorosulfonyl group
Preparation Methods
The synthesis of rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring is achieved through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
rac-Ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids or other oxidized products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., transition metals), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
rac-Ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans include:
rac-Methyl (1R,3S)-3-[(chlorosulfonyl)methyl]-3-fluorocyclopentane-1-carboxylate: This compound has a similar structure but with a fluorine atom and a cyclopentane ring.
rac-Ethyl (1R,3R)-3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate: This compound features a cyclobutane ring and a fluorine atom.
Properties
Molecular Formula |
C7H11ClO4S |
---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
ethyl 2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-7(9)6-3-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3 |
InChI Key |
SDIRMVMCUFAFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1CS(=O)(=O)Cl |
Origin of Product |
United States |
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